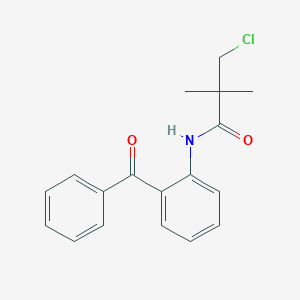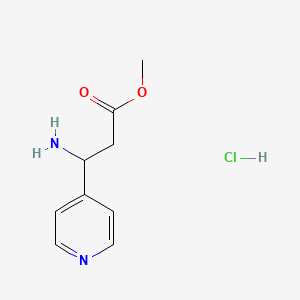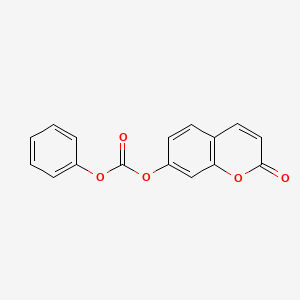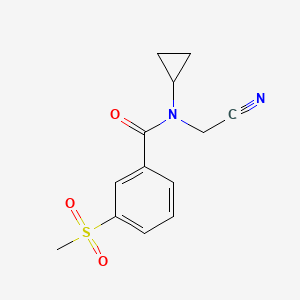
N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of benzodiazepines from aminobenzophenones has been reported . The first step of the synthesis consisted in the formation of N-(2-benzoylphenyl)-2-bromoacetamides, directly starting from the unprotected 2-amino-benzophenone .Molecular Structure Analysis
The molecular structure of related compounds such as “N-(2-benzoylphenyl)oxalamate” has been investigated using Density Functional Theory (DFT). The geometry of these compounds was optimized .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For instance, the properties of “N-(2-benzoylphenyl)-2-bromoacetamide” include a molecular formula of C15H12BrNO2, an average mass of 318.165 Da, and a monoisotopic mass of 317.005127 Da .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Dimethylpropynylbenzamides, including compounds structurally related to N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide, have been identified as a new group of herbicides. These compounds exhibit herbicidal activity against both annual and perennial grasses, offering potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Environmental Degradation Studies
The degradation of related chloro-dimethylphenol compounds under UV and UV/persulfate processes in water has been studied to understand their environmental fate. This research provides insights into the kinetics, mechanisms, and toxicity evolution of these compounds, which could be relevant for assessing the environmental impact of this compound and its derivatives (Li et al., 2020).
Corrosion Inhibition
Spirocyclopropane derivatives, which share structural similarities with this compound, have been investigated for their corrosion inhibition properties on mild steel in acidic conditions. These compounds show potential as environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Future research could focus on further understanding the synthesis, properties, and potential applications of “N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide” and related compounds. This could include investigating their potential use in pharmaceuticals, given the pharmacological effects of related compounds such as benzodiazepines .
Wirkmechanismus
Target of Action
Related compounds such as n-(2-benzoylphenyl)-l-tyrosine derivatives have been identified as potent and selective pparγ (peroxisome proliferator-activated receptor gamma) agonists . PPARγ is a nuclear hormone receptor that plays a crucial role in the regulation of adipogenesis and glucose metabolism .
Mode of Action
This activation can result in the transcription of specific genes that regulate lipid metabolism, glucose homeostasis, and adipocyte differentiation .
Biochemical Pathways
Pparγ agonists generally influence lipid metabolism and glucose homeostasis pathways . They can enhance insulin sensitivity, regulate lipid metabolism, and promote adipocyte differentiation .
Pharmacokinetics
Related compounds such as n-(2-benzoylphenyl)-l-tyrosine derivatives have been studied for their pharmacokinetic properties . These compounds are absorbed rapidly and extensively metabolized prior to excretion, with urine being the major route of excretion .
Result of Action
Pparγ agonists generally have anti-diabetic and anti-hyperlipidemic effects . They can reduce elevated plasma triglycerides levels and increase high-density lipoprotein-cholesterol levels .
Eigenschaften
IUPAC Name |
N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-18(2,12-19)17(22)20-15-11-7-6-10-14(15)16(21)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYAEWPZWRUUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-Methylpiperazine-1-carbonyl)oxyethoxy]ethyl 4-methylpiperazine-1-carboxylate](/img/structure/B2878395.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2878397.png)

![N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide](/img/structure/B2878405.png)


![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B2878414.png)